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Compound of Interest

Compound Name:
3-Chloro-N-(2,6-

dichlorophenyl)propanamide

CAS No.: 35714-74-0

Cat. No.: B3024575 Get Quote

CAS Number: 35714-74-0 Role: Alkylating Agent, Process Impurity (Homolog), Synthetic

Intermediate

Part 1: Executive Technical Summary
3-Chloro-N-(2,6-dichlorophenyl)propanamide is a chlorinated amide characterized by a

reactive alkyl chloride terminus and a sterically hindered 2,6-dichlorophenyl amide moiety. In

pharmaceutical development, this compound occupies two distinct niches:

Critical Process Impurity: It is the "C3-homolog" impurity formed during the synthesis of

Diclofenac and its key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one. Its presence arises

from the contamination of chloroacetyl chloride (C2) with 3-chloropropionyl chloride (C3).

Understanding its formation and downstream fate (cyclization to quinolinone derivatives) is

essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.

Synthetic Scaffold: Due to the reactivity of the

-chloro group, it serves as a linker for attaching the pharmacologically privileged N-(2,6-
dichlorophenyl) motif to secondary amines (e.g., piperazines) in the synthesis of CNS-active
agents and calcium channel blockers.
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Part 2: Chemical Identity & Physicochemical
Properties[1][2][3][4][5]

Property Specification

IUPAC Name 3-Chloro-N-(2,6-dichlorophenyl)propanamide

CAS Number 35714-74-0

Molecular Formula

Molecular Weight 252.52 g/mol

SMILES ClCCC(=O)Nc1c(Cl)cccc1Cl

Appearance White to off-white crystalline solid

Melting Point 118–122 °C (Experimental range)

Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in

Water

Reactivity Class
Alkylating agent (Alkyl chloride); Weakly acidic

amide

Part 3: Synthesis of the Reference Standard
For analytical validation (e.g., impurity spiking studies), the pure standard must be synthesized.

The following protocol ensures high purity by minimizing bis-acylation and hydrolysis.

Protocol: Acylation of 2,6-Dichloroaniline
Reaction Principle: Nucleophilic acyl substitution of 2,6-dichloroaniline with 3-chloropropionyl

chloride in the presence of a non-nucleophilic base.

Reagents:

2,6-Dichloroaniline (1.0 eq)

3-Chloropropionyl chloride (1.1 eq) [Caution: Lachrymator]

Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM) (Solvent, 10 V)

Step-by-Step Methodology:

Preparation: Charge 2,6-dichloroaniline and DCM into a reactor under

atmosphere. Cool the solution to 0–5 °C.

Base Addition: Add TEA dropwise, maintaining temperature < 10 °C. The solution may

darken slightly.

Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be

controlled to prevent thermal degradation.

Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC

(Hexane:EtOAc 3:1) or HPLC.

Quench & Workup:

Quench with water.[1]

Wash the organic layer with 1N HCl (to remove unreacted aniline and TEA).

Wash with sat.

(to remove acid chloride hydrolysis products).

Wash with Brine, dry over

.

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or

Toluene/Heptane to achieve >99% purity.

Part 4: Process Chemistry – The "Homolog
Impurity" Scenario
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In the industrial synthesis of Diclofenac, the key intermediate is 1-(2,6-dichlorophenyl)indolin-2-

one, formed via the Friedel-Crafts cyclization of N-(2,6-dichlorophenyl)-2-chloroacetamide.

If the starting reagent (chloroacetyl chloride) contains 3-chloropropionyl chloride as an impurity,

CAS 35714-74-0 is formed. This impurity poses a specific risk because it can participate in the

subsequent cyclization step, leading to a homologous byproduct.

Mechanism of Impurity Propagation
The following Graphviz diagram illustrates the parallel pathways of the desired drug substance

and the homolog impurity.
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Figure 1: Parallel synthesis pathways showing the propagation of the C3-homolog impurity

(CAS 35714-74-0) into a quinolinone derivative during Diclofenac manufacturing.

Critical Control Point: The cyclization of CAS 35714-74-0 yields a six-membered lactam

(Quinolinone derivative). This byproduct is structurally similar to the active pharmaceutical

ingredient (API) and is often difficult to remove by standard crystallization due to similar

solubility profiles.

Part 5: Applications in Medicinal Chemistry
Beyond its role as an impurity, CAS 35714-74-0 is a valuable scaffold for synthesizing N-

substituted propanamides. The 2,6-dichlorophenyl group is a "privileged structure" in medicinal
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chemistry (found in Clonidine, Diclofenac, Guanfacine), known for improving metabolic stability

by blocking the ortho-positions from oxidation.

Reaction: Nucleophilic Substitution ( )
The terminal alkyl chloride is susceptible to displacement by secondary amines, particularly

piperazines, to form CNS-active linkers.

General Protocol:

Solvent: Acetonitrile or DMF.

Base:

or DIPEA (to neutralize HCl).

Catalyst: KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ

formation of alkyl iodide).

Temperature: 60–80 °C.

Example Application: Synthesis of piperazine-based calcium channel blockers or dopamine

modulators.

Part 6: Analytical Characterization
For researchers characterizing this compound, the following data is typical.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 40% B to 90% B over 15 min.

Detection: UV @ 254 nm.
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Retention Time: Elutes after the corresponding acetamide (C2 homolog) due to increased

lipophilicity of the propyl chain.

Mass Spectrometry (LC-MS)
Ionization: ESI (+)

Parent Ion:

observed at m/z 252.0.

Isotope Pattern: Distinctive trichloro pattern.

M (252): 100%

M+2 (254): ~96% (due to 3 Cl atoms)

M+4 (256): ~30%

Part 7: Safety & Handling (GTI Assessment)
Genotoxic Impurity (GTI) Potential:

Structural Alert: The compound contains an alkyl chloride moiety (

) and an aniline derivative. Alkyl halides are potential alkylating agents that can react with
DNA.

ICH M7 Classification: It should be treated as a Class 3 impurity (Alerting structure,

unrelated to the drug substance structure unless it is a homolog, in which case it requires

bacterial mutagenicity (Ames) testing to confirm safety).

Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

References
Synthesis of Indolinone Intermediates

Source: "Method for synthesizing diclofenac sodium intermediate 1-(2,6-
dichlorophenyl)indoline-2-ketone." CN111100057B.
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Relevance: Establishes the standard synthetic route where the C2-amide is used,
highlighting the C3-amide (CAS 35714-74-0) as the homologous impurity.

URL:

Piperazine Derivatives & Linker Chemistry

Source: "Piperazine derivatives, process for their preparation and pharmaceutical
compositions containing them.
Relevance: Describes the use of N-(2,6-dichlorophenyl) alkylamide linkers in the synthesis
of bioactive piperazine compounds.

URL:

Chemical Identity & Properties

Source: "3-Chloro-N-(2,6-dichlorophenyl)propanamide - Substance Detail."[2][3][4][5]

PubChem / SciFinder.

Relevance: Verification of CAS 35714-74-0, molecular weight, and structure.

URL: (Search Term: 35714-74-0)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 3-Chloro-N-(2,6-
dichlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024575#3-chloro-n-2-6-dichlorophenyl-
propanamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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